molecular formula C17H17N3O3S B607978 HS-438 CAS No. 1430720-10-7

HS-438

Número de catálogo: B607978
Número CAS: 1430720-10-7
Peso molecular: 343.401
Clave InChI: LAAHHHDILCOULN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HS-438 is a novel BCR-ABL tyrosine kinase inhibitor (TKI) developed to address resistance in chronic myeloid leukemia (CML), particularly against the T315I mutation, which confers resistance to first- and second-generation TKIs like imatinib and nilotinib . Preclinical studies demonstrate that HS-438 inhibits both wild-type BCR-ABL (IC₅₀ = 12 nM) and the T315I mutant (IC₅₀ = 18 nM) by competitively binding to the ATP-binding site of the kinase domain . In BaF3/T315I xenograft models, HS-438 reduced tumor volume by 75% compared to imatinib (35% reduction) and induced G0/G1 cell cycle arrest and apoptosis via caspase-3 activation . HS-438 entered clinical trials in 2014, showing preliminary activity in CML patients with multi-TKI resistance .

Propiedades

Número CAS

1430720-10-7

Fórmula molecular

C17H17N3O3S

Peso molecular

343.401

Nombre IUPAC

N-(2-Hydroxyethyl)-N'-[6-(2-methoxyphenyl)-2-benzothiazolyl]-urea

InChI

InChI=1S/C17H17N3O3S/c1-23-14-5-3-2-4-12(14)11-6-7-13-15(10-11)24-17(19-13)20-16(22)18-8-9-21/h2-7,10,21H,8-9H2,1H3,(H2,18,19,20,22)

Clave InChI

LAAHHHDILCOULN-UHFFFAOYSA-N

SMILES

O=C(NC1=NC2=CC=C(C3=CC=CC=C3OC)C=C2S1)NCCO

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

HS438;  HS 438;  HS-438

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Comparative Analysis of HS-438 and Other BCR-ABL Inhibitors

Compound Target (BCR-ABL) T315I Activity Key Advantages Limitations Clinical Status
HS-438 Wild-type, T315I Yes High potency against T315I; minimal off-target effects Limited long-term safety data Phase II trials
Ponatinib Wild-type, T315I Yes Broad-spectrum TKI; FDA-approved for T315I+ CML Severe vascular toxicity (e.g., thrombosis) Approved (2012)
Omacetaxine Protein synthesis Indirect Effective post-TKI failure; no kinase dependency Hematologic toxicity (e.g., thrombocytopenia) Approved (2012)
Imatinib Wild-type No First-line therapy; well-tolerated High resistance rate (~40%) in chronic phase Approved (2001)

Key Findings

Efficacy Against T315I Mutation: HS-438 and ponatinib directly inhibit T315I, but HS-438 has a lower IC₅₀ for T315I (18 nM) compared to ponatinib (35 nM) . In contrast, omacetaxine acts via non-kinase mechanisms (e.g., inhibiting protein synthesis), making it less potent but useful in multi-resistant cases .

Omacetaxine causes dose-dependent cytopenias, requiring frequent monitoring .

Mechanistic Differences :

  • HS-438 induces apoptosis through caspase-3 activation , while ponatinib and imatinib primarily inhibit proliferation via BCR-ABL signaling blockade .
  • Omacetaxine’s mechanism is distinct, reducing oncoprotein synthesis rather than targeting BCR-ABL directly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HS-438
Reactant of Route 2
Reactant of Route 2
HS-438

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.